
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a prop-2-enal group attached to a pyrrole ring substituted with diethyl and methyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal can be achieved through several synthetic routes. One common method involves the Michael addition reaction, where an enolate ion reacts with an α,β-unsaturated carbonyl compound. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to generate the enolate ion, and the reaction is carried out in a solvent like ethanol or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michael addition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as transition metal complexes can enhance the reaction rate and yield. Purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.
Reduction: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)propan-2-ol.
Substitution: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)-4-bromoprop-2-enal.
Scientific Research Applications
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, potentially altering the function of the target biomolecule and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethyl-2-methyl-1H-pyrrole: Similar pyrrole structure but lacks the prop-2-enal group.
3-(1H-pyrrol-2-yl)propanoic acid: Contains a carboxylic acid group instead of an aldehyde group.
3-(1H-pyrrol-2-yl)propan-2-ol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal is unique due to the presence of both diethyl and methyl substituents on the pyrrole ring and the prop-2-enal group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
105140-94-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3,4-diethyl-1-methylpyrrol-2-yl)prop-2-enal |
InChI |
InChI=1S/C12H17NO/c1-4-10-9-13(3)12(7-6-8-14)11(10)5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
HWXKGPMBVVLXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=C1CC)C=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
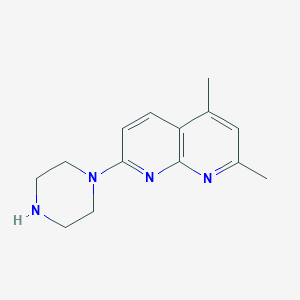
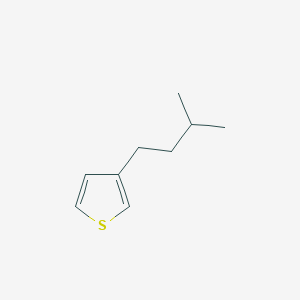
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)
![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
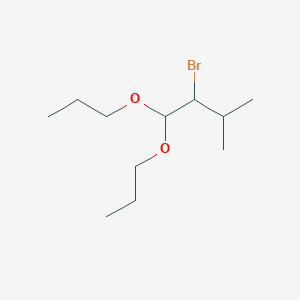
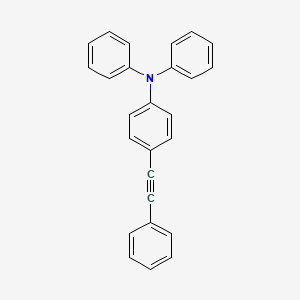
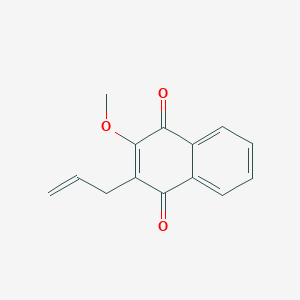
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
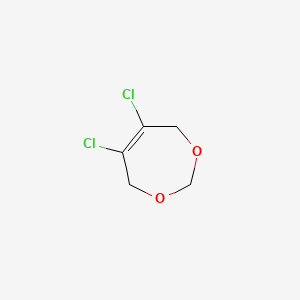
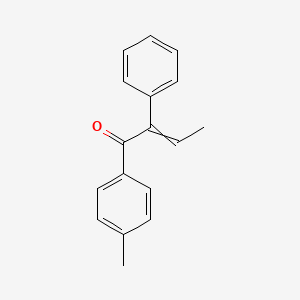
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
